molecular formula C18H19NO3 B6419847 N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide CAS No. 1396676-85-9

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide

Cat. No. B6419847
CAS RN: 1396676-85-9
M. Wt: 297.3 g/mol
InChI Key: CSZASUYBJGWWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide (NIDM) is a synthetic compound that has been used in numerous scientific studies to investigate a diverse range of biological processes. This compound has been found to possess a variety of biochemical and physiological effects, and has been used for various laboratory experiments due to its advantageous properties.

Advantages and Limitations for Lab Experiments

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in various laboratory experiments. Additionally, this compound is relatively non-toxic and has been found to possess a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, this compound also has some limitations for laboratory experiments. It is relatively expensive to produce and is not widely available, making it difficult to obtain in large quantities. Additionally, this compound has not been extensively studied, making it difficult to determine its exact mechanism of action and the full range of its effects.

Future Directions

The potential future directions of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide research include further investigation into its mechanism of action, its effects on various biological processes, and its potential therapeutic applications. Additionally, further research into the synthesis of this compound and the optimization of its production process could lead to improved availability and lower cost. Furthermore, further research into the effects of this compound on various diseases and disorders could lead to the development of novel therapeutic agents. Finally, further research into the use of this compound in various laboratory experiments could lead to improved understanding of its biochemical and physiological effects.

Synthesis Methods

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide has been synthesized by several different methods, including the condensation of indanone with 2-methoxybenzyl chloride and the reaction of indanone with 2-methoxybenzyl alcohol. The most common method of this compound synthesis is the condensation of indanone with 2-methoxybenzyl chloride, which is a two-step process. In the first step, indanone is reacted with 2-methoxybenzyl chloride in the presence of an acid catalyst to form this compound. In the second step, the product is isolated and purified by column chromatography.

Scientific Research Applications

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide has been used in a variety of scientific studies to investigate a range of biological processes. It has been used to study the effects of various drugs on the nervous system, as well as to investigate the effects of this compound on cancer cells. This compound has also been used to study the effects of various hormones on the immune system, as well as to investigate the effects of this compound on inflammation. Additionally, this compound has been used to study the effects of various drugs on the cardiovascular system, as well as to investigate the effects of this compound on the metabolism of glucose.

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-22-16-9-5-3-7-14(16)17(20)19-12-18(21)11-10-13-6-2-4-8-15(13)18/h2-9,21H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZASUYBJGWWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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